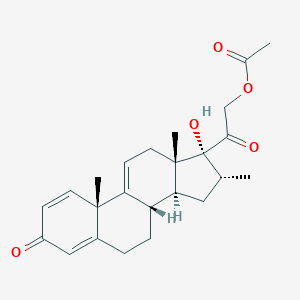

9,11-Dehydrodexamethasone acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPZMQVULRVUEU-PYAFTSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862466 | |

| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10106-41-9 | |

| Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10106-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Dehydrodexamethasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010106419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α,21-dihydroxy-16-α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAMOROLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOW1NH1RMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9,11 Dehydrodexamethasone Acetate

Established Synthetic Routes for 9,11-Dehydrodexamethasone (B8821062) Acetate (B1210297)

The synthesis of 9,11-Dehydrodexamethasone acetate is well-established within the broader context of steroid manufacturing. It is typically not the final therapeutic agent but a pivotal building block for more complex corticosteroids.

Role as an Intermediate in Steroid Synthesis (e.g., Mometasone Furoate)

9,11-Dehydrodexamethasone acetate plays a critical role as an intermediate in the synthesis of potent corticosteroids such as Mometasone Furoate. nih.govgoogle.com The 9,11-double bond in its structure is a key feature that allows for the introduction of other functional groups at the C-9 and C-11 positions, which are often necessary for the biological activity of the final drug substance. google.com

The synthesis of Mometasone Furoate often begins with a precursor that is converted to a 9,11-epoxy steroid. This epoxide can then be opened to introduce the desired functionalities. In some synthetic pathways, the formation of a 9,11-dehydro intermediate is a key step. For instance, the synthesis of Vamorolone, another corticosteroid, involves the deoxygenation of a 9,11-epoxy steroid precursor, 8-DM Acetate, using hydroiodic acid (HI) to form the Δ9,11 steroid. google.com This process highlights the importance of the 9,11-double bond in modern steroid synthesis. google.com

Precursor Chemistry and Reaction Pathways in Steroid Derivatization

The primary precursor for the industrial synthesis of 9,11-Dehydrodexamethasone acetate is often a derivative of dexamethasone (B1670325). google.com Dexamethasone itself, which possesses a 9α-fluoro-11β-hydroxyl group, can be chemically modified to introduce the 9,11-double bond. The synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate for halogenated corticosteroids, from 9α-hydroxyandrostenedione further illustrates the common reaction pathways in this field of chemistry. researchgate.net

The reaction pathways for derivatization from 9,11-Dehydrodexamethasone acetate are varied. The double bond can undergo a range of reactions, including epoxidation, halogenation, and hydrogenation, allowing for the introduction of diverse functional groups with high regio- and stereoselectivity. These transformations are fundamental to creating a wide array of corticosteroid analogues with tailored therapeutic properties.

Advanced Synthetic Strategies for Dehydrogenation and Acetylation in Pregnane (B1235032) Chemistry

The introduction of the 9,11-double bond and the acetylation of the C-21 hydroxyl group are pivotal transformations in pregnane chemistry. Research in this area focuses on developing more efficient, selective, and environmentally benign methods.

Development of Novel Synthetic Methods for 9,11-Dehydrodexamethasone Acetate Analogues

The development of novel synthetic methods for analogues of 9,11-Dehydrodexamethasone acetate is driven by the need for safer and more effective corticosteroids. google.com One area of advancement is the use of biocatalysis. Whole-cell catalysis, for example, offers a method for stereo- and regioselective hydroxylation at the C-9 position of a steroid nucleus, which can be a precursor to forming the 9,11-dehydro functionality under mild conditions. nih.gov

Chemical methods are also continuously being refined. The use of specific dehydrating agents to form the 9,11-double bond from 11-hydroxy steroids is a common strategy. However, these methods can sometimes lead to mixtures of regioisomers. google.com A patent describes a process for the regioselective dehydration of 11-hydroxy steroids using reagents like phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), or phosphorus oxychloride (POCl₃). google.com Another novel approach involves the deoxygenation of 9,11-epoxy steroids using hydroiodic acid, which selectively forms the Δ9,11 steroid. google.com The synthesis of novel 12β-substituted analogues of betamethasone (B1666872) also highlights the ongoing efforts to create new steroid derivatives with improved therapeutic profiles. nih.gov

Regio- and Stereoselective Synthesis Approaches

Controlling regioselectivity and stereoselectivity is paramount in steroid synthesis to ensure the desired biological activity and minimize impurities. The formation of the 9,11-double bond from an 11β-hydroxy precursor can be challenging due to the potential for the formation of the Δ9(12) isomer. The choice of reagents and reaction conditions is crucial to direct the elimination reaction towards the desired product.

For instance, the Nazarov cyclization reaction has been explored for the construction of five-membered rings in steroid molecules with high stereoselectivity. nih.gov While not directly applied to the synthesis of 9,11-Dehydrodexamethasone acetate in the provided context, it exemplifies the advanced strategies used to control stereochemistry in steroid modifications. The stereocontrolled synthesis of the 16α-methyl group, a characteristic feature of dexamethasone and its derivatives, is another critical aspect that is established early in the synthetic sequence.

Chemical Characterization in Synthetic Organic Chemistry Research

The comprehensive characterization of 9,11-Dehydrodexamethasone acetate is essential to confirm its structure and purity, particularly when it is used as an intermediate in the synthesis of active pharmaceutical ingredients.

The physicochemical properties of 9,11-Dehydrodexamethasone acetate have been computed and are available in public databases.

Table 1: Computed Physicochemical Properties of 9,11-Dehydrodexamethasone Acetate

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₅ |

| Molecular Weight | 398.5 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 398.20932405 Da |

| Monoisotopic Mass | 398.20932405 Da |

| Topological Polar Surface Area | 80.7 Ų |

| Heavy Atom Count | 29 |

| Complexity | 880 |

| Data sourced from PubChem. nih.gov |

The following table lists the chemical compounds mentioned in this article.

Spectroscopic Analysis in Elucidating Reaction Outcomes and Intermediate Structures

Spectroscopic methods are indispensable tools for the structural elucidation of 9,11-Dehydrodexamethasone acetate and its precursors, as well as for confirming the outcomes of chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the steroid. For instance, the ¹H NMR spectrum of Dexamethasone-17-acetate, a structurally similar compound, provides characteristic signals for the steroid nucleus and the acetate group. chemicalbook.com In the context of 9,11-Dehydrodexamethasone acetate, the presence of the C9-C11 double bond would introduce specific olefinic proton signals in the ¹H NMR spectrum and corresponding sp² carbon signals in the ¹³C NMR spectrum, distinguishing it from its saturated counterpart, dexamethasone acetate.

A notable application of NMR in this area is the use of ¹⁹F NMR. Research has demonstrated the ability to distinguish between 11-dehydrodexamethasone and dexamethasone by a significant difference in the ¹⁹F resonance frequencies of the 9α-fluorine atom. nih.govmmu.ac.uk This chemical shift difference, amounting to approximately 2.2 ppm, is a direct consequence of the different electronic environment created by the ketone at C11 in 11-dehydrodexamethasone versus the hydroxyl group in dexamethasone. nih.govmmu.ac.uk This technique is particularly valuable for monitoring the conversion of the 11-keto group, a key transformation involving 9,11-Dehydrodexamethasone acetate.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of Dexamethasone-21-acetate, another close analog, displays characteristic absorption bands for the hydroxyl, carbonyl, and acetate groups. nist.gov For 9,11-Dehydrodexamethasone acetate, one would expect to observe characteristic peaks for the α,β-unsaturated ketone in the A-ring, the C=O stretch of the acetate group, the C=O stretch of the C20 ketone, and the C-O stretching of the acetate and hydroxyl groups. The absence of a prominent O-H stretching band around 3500 cm⁻¹ would differentiate it from dexamethasone.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of 9,11-Dehydrodexamethasone acetate. While specific experimental mass spectra for this compound are scarce, the NIST WebBook provides mass spectral data for Dexamethasone-21-acetate, which can serve as a reference for identifying characteristic fragmentation patterns of the steroid core. nist.gov Gas chromatography-mass spectrometry (GC-MS) has also been developed for the analysis of dexamethasone and its metabolite, 11-dehydrodexamethasone, demonstrating the utility of this technique in steroid analysis. nih.gov

Spectroscopic Data for Related Compounds:

| Spectroscopic Technique | Compound | Key Observations |

| ¹H NMR | Dexamethasone-17-acetate | Provides signals for the complete proton framework of the steroid. chemicalbook.com |

| ¹³C NMR | Dexamethasone-17-acetate | Shows all carbon signals, allowing for full structural assignment. chemicalbook.com |

| ¹⁹F NMR | 11-Dehydrodexamethasone vs. Dexamethasone | A chemical shift difference of ~2.2 ppm for the 9α-fluorine atom allows for clear differentiation. nih.govmmu.ac.uk |

| IR Spectroscopy | Dexamethasone-21-acetate | Characteristic peaks for C=O, O-H, and C-O functional groups. nist.govchemicalbook.com |

| Mass Spectrometry | Dexamethasone-21-acetate | Provides molecular weight and fragmentation pattern for structural confirmation. nist.gov |

This table presents data for compounds structurally related to 9,11-Dehydrodexamethasone acetate to illustrate the application of these spectroscopic techniques.

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for monitoring the progress of synthetic reactions leading to 9,11-Dehydrodexamethasone acetate and for the purification of the final product from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of steroid compounds. Several HPLC methods have been developed for the quantification of dexamethasone acetate in various formulations. scielo.brresearchgate.net These methods typically utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water. scielo.brresearchgate.net The specificity and selectivity of HPLC allow for the separation of the target compound from impurities and starting materials, making it an ideal tool for monitoring reaction conversion and purity assessment. The development of a validated HPLC method is a critical step in the quality control of any synthetic process involving 9,11-Dehydrodexamethasone acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for the analysis of steroids in complex biological matrices and for the detection of low-level impurities. synnovis.co.uknih.govresearchgate.netnih.gov

A novel in-house LC-MS/MS assay has been developed for the simultaneous measurement of cortisol, cortisone (B1669442), dexamethasone, and 11-dehydrodexamethasone in saliva. endocrine-abstracts.org This method highlights the capability of LC-MS/MS to differentiate and quantify closely related steroids. Such a method would be directly applicable to monitoring the synthesis or chemical transformations of 9,11-Dehydrodexamethasone acetate, allowing for precise tracking of the desired product and any potential isomers or byproducts. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity for quantitative analysis. nih.gov

Chromatographic Method Parameters:

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | C18 Reversed-Phase | Methanol/Water | UV | Quantification, Purity Assessment scielo.brresearchgate.net |

| LC-MS/MS | C18 Reversed-Phase | Acetonitrile (B52724)/Water or Methanol/Water with Formic Acid | Tandem Mass Spectrometry (MRM) | Trace analysis, Reaction Monitoring, Quantification in complex matrices synnovis.co.uknih.govendocrine-abstracts.org |

| GC-MS | Capillary Column | - | Mass Spectrometry | Analysis of dexamethasone and metabolites nih.gov |

This table summarizes typical chromatographic conditions used for the analysis of dexamethasone and related steroids, which are applicable to 9,11-Dehydrodexamethasone acetate.

Enzymatic Biotransformation and Metabolic Pathways Involving 11 Dehydrodexamethasone Focusing on the 9,11 Dehydrodexamethasone Structural Moiety

Role of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes in Glucocorticoid Metabolism

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are key players in steroid hormone metabolism, catalyzing the reversible conversion between active glucocorticoids (like cortisol and dexamethasone) and their inactive 11-keto counterparts (cortisone and 11-dehydrodexamethasone). wikipedia.orgoup.com This enzymatic control allows for the prereceptor modulation of glucocorticoid availability, thereby tailoring hormone action in specific tissues. nih.gov The human genome encodes two primary isozymes, 11β-HSD1 and 11β-HSD2, which differ in their primary function, tissue distribution, and cofactor requirements. wikipedia.orgnih.gov While 11β-HSD1 predominantly reactivates glucocorticoids, 11β-HSD2 is mainly responsible for their inactivation. nih.govresearchgate.net

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that, in vivo, primarily functions as a reductase, converting inactive 11-ketosteroids into their active 11β-hydroxysteroid forms. oup.comwikipedia.org This activity effectively amplifies glucocorticoid signaling within target cells. wikipedia.org The enzyme is widely expressed in key metabolic tissues, including the liver, adipose tissue, and central nervous system. nih.govwikipedia.org

In vitro studies have demonstrated that 11-dehydrodexamethasone (B8821062) is a substrate for the reductase activity of 11β-HSD1. nih.gov In homogenates of rat liver expressing 11β-HSD1, a significant conversion of 11-dehydrodexamethasone to dexamethasone (B1670325) (65.0 +/- 20.4%) has been observed. nih.gov This confirms that 11β-HSD1 can efficiently regenerate the active glucocorticoid dexamethasone from its inactive 11-keto metabolite. This conversion is a key aspect of its role in modulating the levels of synthetic glucocorticoids at a local level. researchgate.net

The reductase activity of 11β-HSD1 is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). wikipedia.orgnih.gov The catalytic mechanism follows an ordered sequential process where NADPH binds to the enzyme first, followed by the steroid substrate. researchgate.net The enzyme's predominant reductase function in intact cells is maintained by the high NADPH/NADP+ ratio within the lumen of the endoplasmic reticulum (ER). nih.gov This specific redox environment is largely sustained by the enzyme hexose-6-phosphate dehydrogenase (H6PDH), which is co-located with 11β-HSD1 in the ER and generates NADPH. nih.gov This functional coupling ensures that 11β-HSD1 efficiently drives the regeneration of active glucocorticoids. nih.gov

The apparent Michaelis-Menten constant (Km) of 11β-HSD1 for its natural glucocorticoid substrates, such as cortisone (B1669442), is typically in the low micromolar range (2–20 μM). nih.govnih.gov While specific kinetic data for the conversion of 11-dehydrodexamethasone by 11β-HSD1 are not extensively detailed in the reviewed literature, studies on similar substrates provide insight into its efficiency. For instance, the apparent Km of human 11β-HSD1 for cortisone has been reported to be approximately 0.9 µM. biorxiv.org The enzyme's catalytic efficiency (Vmax/Km) shows variability depending on the species and the specific substrate. biorxiv.orgscispace.com

Table 1: Enzymatic Activity of 11β-HSD1

| Substrate | Product | Enzyme | Cofactor | Activity | Reference |

|---|---|---|---|---|---|

| 11-Dehydrodexamethasone | Dexamethasone | 11β-HSD1 (Rat Liver) | NADPH | 65.0% Conversion | nih.gov |

11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) acts almost exclusively as a high-affinity dehydrogenase, inactivating potent glucocorticoids. nih.gov It is prominently expressed in mineralocorticoid target tissues like the kidney, salivary glands, and colon. wikipedia.orgnih.gov Its primary physiological role is to protect the non-selective mineralocorticoid receptor from being illicitly occupied by cortisol, which circulates at much higher concentrations than aldosterone. nih.govphysiology.org

Dexamethasone is a recognized substrate for the dehydrogenase activity of 11β-HSD2. nih.govresearchgate.net In vitro assays using homogenates from rat and human kidneys, which are rich in 11β-HSD2, demonstrated the conversion of dexamethasone to 11-dehydrodexamethasone (29.4 +/- 10.3% and 40.0 +/- 2.0%, respectively), using NAD+ as the cofactor. nih.gov This contrasts with 11β-HSD1, which shows negligible dehydrogenase activity towards dexamethasone. nih.govresearchgate.net Interestingly, it has also been observed that 11β-HSD2 can catalyze the reverse reaction, converting 11-dehydrodexamethasone back to dexamethasone, indicating that for this synthetic fluorinated steroid, the enzyme can exhibit bidirectional activity, unlike with its natural substrates. nih.govresearchgate.net

Table 2: Enzymatic Activity of 11β-HSD2

| Substrate | Product | Enzyme | Cofactor | Activity | Reference |

|---|---|---|---|---|---|

| Dexamethasone | 11-Dehydrodexamethasone | 11β-HSD2 (Rat Kidney) | NAD+ | 29.4% Conversion | nih.gov |

| Dexamethasone | 11-Dehydrodexamethasone | 11β-HSD2 (Human Kidney) | NAD+ | 40.0% Conversion | nih.gov |

| 11-Dehydrodexamethasone | Dexamethasone | 11β-HSD2 (Rat) | NADPH | 53.5% Conversion | nih.gov |

| 11-Dehydrodexamethasone | Dexamethasone | 11β-HSD2 (Human) | NADPH | 69.0% Conversion | nih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| 9,11-Dehydrodexamethasone acetate (B1210297) |

| 11-Dehydrodexamethasone |

| Aldosterone |

| Corticosterone |

| Cortisol |

| Cortisone |

| Dexamethasone |

| Hexose-6-phosphate |

| Nicotinamide adenine dinucleotide (NAD+) |

| Nicotinamide adenine dinucleotide phosphate (NADP+) |

11β-HSD2: Dehydrogenase Activity and Glucocorticoid Inactivation

Reduction of 9-Fluorinated Glucocorticoids by 11β-HSD2

While 11β-HSD2 typically exhibits oxidative activity, converting active glucocorticoids to their inactive 11-keto forms, it demonstrates a notable exception with 9-fluorinated glucocorticoids like 11-dehydrodexamethasone. In both microsomal and whole-cell assays, 11β-HSD2 has been shown to reduce 11-dehydrodexamethasone to its active form, dexamethasone. nih.gov This reductive activity is particularly efficient for fluorinated steroids. nih.gov

This conversion is significant as it contributes to the prolonged in vivo half-life of dexamethasone. nih.gov The preference of 11β-HSD2 for reducing fluorinated 11-dehydrosteroids is a key factor in their pharmacokinetic profile. nih.gov In fact, studies using human kidney cortex microsomes have demonstrated that the conversion of 11-dehydrodexamethasone to dexamethasone is a highly effective process, characterized by both high affinity and a high maximum reaction velocity (Vmax). nih.gov This is in stark contrast to the very slow reduction of endogenous steroid metabolites like cortisone to cortisol by the same enzyme. nih.gov

Cofactor Dependence (NAD+)

The enzymatic activity of 11β-HSD2 is strictly dependent on the cofactor nicotinamide adenine dinucleotide (NAD+). nih.govwikipedia.orgresearchgate.net In its characteristic dehydrogenase function, 11β-HSD2 utilizes NAD+ to oxidize cortisol to cortisone. nih.govwikipedia.org This NAD+-dependent activity is crucial for its role in protecting mineralocorticoid receptors from illicit occupation by glucocorticoids in tissues like the kidney. wikipedia.orgresearchgate.net

While the reduction of 9-fluorinated glucocorticoids is an atypical reaction for 11β-HSD2, the cofactor requirement remains a central aspect of its enzymatic mechanism. The availability of NAD+ within the cellular environment is therefore a critical determinant of 11β-HSD2's metabolic activity. nih.gov

Differential Expression and Activity of 11β-HSD Isozymes Across Tissues (in vitro and animal models)

The expression and activity of 11β-HSD isozymes vary significantly across different tissues, leading to tissue-specific regulation of glucocorticoid action.

11β-HSD1 is predominantly found in key metabolic tissues such as the liver, adipose tissue, and the central nervous system. wikipedia.orgphysiology.org In intact cells, it primarily functions as a reductase, converting inactive cortisone to active cortisol. nih.gov Animal and in vitro models have demonstrated its role in amplifying glucocorticoid signaling in these tissues. nih.govendocrine-abstracts.org For instance, transgenic piglets overexpressing 11β-HSD1 showed upregulation of genes involved in gluconeogenesis and lipogenesis. endocrine-abstracts.org

11β-HSD2 , on the other hand, is primarily expressed in mineralocorticoid target tissues like the kidneys, colon, and salivary glands. wikipedia.orgresearchgate.net Its main role is to inactivate glucocorticoids, thereby protecting the mineralocorticoid receptor from activation by cortisol. wikipedia.org Studies in mouse embryos have shown high levels of 11β-HSD2 mRNA in the kidney during embryonic development. nih.gov In vitro studies using human fibroblasts from different tissues have revealed significant variations in 11β-HSD1 expression and activity, with synovial fibroblasts showing considerably higher levels compared to dermal and bone marrow fibroblasts. nih.gov

The placenta also expresses high levels of 11β-HSD2, where it acts as a barrier to protect the fetus from high maternal glucocorticoid levels. nih.govoup.com However, bidirectional activity has been observed in homogenized placental and chorionic tissues, suggesting the presence of 11β-HSD1 as well. oup.com

Table 1: Tissue Distribution and Function of 11β-HSD Isozymes

| Isozyme | Primary Tissues | Primary Function | Cofactor |

|---|---|---|---|

| 11β-HSD1 | Liver, Adipose Tissue, CNS | Glucocorticoid activation (reductase) | NADP(H) |

| 11β-HSD2 | Kidney, Colon, Salivary Glands, Placenta | Glucocorticoid inactivation (dehydrogenase) | NAD+ |

Identification and Characterization of Related Steroid Metabolites

The metabolism of dexamethasone, the active form of 9,11-dehydrodexamethasone acetate, involves several enzymatic pathways leading to the formation of various metabolites.

Enzymatic Pathways Leading to Dexamethasone Glucuronide, 6-Hydroxydexamethasone, 17-Oxodexamethasone, and 20-Dihydrodexamethasone

The primary enzyme responsible for the metabolism of dexamethasone in the human liver is cytochrome P450 3A4 (CYP3A4) . pharmgkb.orgnih.gov This enzyme catalyzes the 6α- and 6β-hydroxylation of dexamethasone to form 6-hydroxydexamethasone . nih.govresearchgate.net The formation of 6β-hydroxydexamethasone is often used as a marker for CYP3A4 activity. bertin-bioreagent.com

Another significant metabolic pathway for dexamethasone is side-chain cleavage, which is thought to be mediated by CYP17 (17,20-lyase) . nih.gov This pathway results in the formation of 17-oxodexamethasone (specifically, 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione). nih.gov While this metabolite is formed as an intermediate, it is rapidly hydroxylated further. nih.gov

The formation of 20-dihydrodexamethasone has also been reported as a metabolic route for dexamethasone. nih.gov Glucuronidation, a common pathway for steroid metabolism, leads to the formation of dexamethasone glucuronide .

In Vitro and Animal Model Systems for Metabolic Profiling

Various in vitro and animal model systems are employed to study the metabolic profile of dexamethasone.

In vitro models are crucial for elucidating the specific enzymes involved in dexamethasone metabolism. Human liver microsomes are a primary tool for studying the formation of hydroxylated metabolites and the role of CYP3A4. nih.govresearchgate.net Studies with human kidney fractions have been instrumental in demonstrating the extensive side-chain cleavage of dexamethasone. nih.gov Cell lines, such as the A6 cell line derived from Xenopus laevis kidney, have been used to identify polar metabolites like 6β-hydroxydexamethasone. nih.gov The HepG2 human hepatoma cell line is another in vitro model used to study hepatic metabolism, including the effects of 11β-HSD1 overproduction. endocrine-abstracts.org

Modulation of 11β-HSD Activity by Structural Modifications and Inhibitors in Research Models

The activity of 11β-HSD enzymes can be modulated by structural features of the steroid molecule and by specific inhibitors, which has been extensively studied in various research models.

The presence of a 9α-fluoro group, as seen in dexamethasone, significantly influences its metabolism by 11β-HSD isozymes. This modification makes the steroid a poor substrate for the oxidative activity of 11β-HSD2, while favoring its reduction. nih.govresearchgate.net This structural feature is a key determinant of the drug's potency and duration of action.

Numerous selective inhibitors of 11β-HSD1 have been developed and investigated in preclinical and clinical studies for their therapeutic potential in metabolic syndrome and type 2 diabetes. nih.govbohrium.commdpi.com These inhibitors aim to reduce the local regeneration of active glucocorticoids in tissues like the liver and adipose tissue. nih.gov In animal models of obesity and diabetes, these inhibitors have been shown to improve glucose tolerance and reduce body weight. nih.gov However, some studies suggest that the beneficial metabolic effects of certain inhibitors may occur through off-target mechanisms, independent of 11β-HSD1 inhibition. nih.govmanchester.ac.uk

Pharmacophore modeling and virtual screening have been employed to identify novel 11β-HSD1 inhibitors. researchgate.netnih.gov These computational approaches help in understanding the structure-activity relationships and designing more potent and selective inhibitors.

Table 2: Investigated 11β-HSD1 Inhibitors in Research Models

| Inhibitor | Model System | Observed Effects |

|---|---|---|

| Carbenoxolone | Humans | Increased hepatic insulin (B600854) sensitivity, decreased glucose production. mdpi.com |

| Compound C | C57BL/6J mice (HFD-fed) | High doses reduced body weight, food intake, and glucose. nih.gov |

| MK-0916 | Wild-type and 11β-HSD1 knockout mice | High doses had off-target effects on body weight and food intake. nih.gov |

| BI 187004 | Humans | Strong inhibition of 11β-HSD1 activity in adipose tissue and liver. mdpi.com |

Structure Activity Relationship Sar Studies of 9,11 Dehydrodexamethasone Acetate and Its Analogues

Conformational Analysis and Steric Hindrance in Dehydro-Steroids and Enzymatic Interactions

The introduction of a double bond at the 9,11-position significantly alters the conformation of the steroid's B and C rings, imparting a more planar and rigid structure compared to its saturated counterparts like dexamethasone (B1670325). This conformational change is a key determinant in how the molecule interacts with the active sites of enzymes, particularly the 11β-hydroxysteroid dehydrogenases (11β-HSDs). The crystal structure of human 11β-HSD1 reveals a flexible active site, and the binding of steroids is thought to be governed by a conformational selection model. This model suggests that the enzyme exists in an ensemble of conformations, and the steroid ligand binds to the conformation that best accommodates its shape.

Impact of the 9,11-Double Bond and 21-Acetate Moiety on Biochemical Reactivity

The 9,11-double bond is not merely a conformational anchor; it has profound effects on the electronic properties and biochemical reactivity of the steroid. Research has shown that the Δ-9,11 modification can dissociate the transrepression and transactivation functions of glucocorticoids. nih.gov While retaining the ability to inhibit pro-inflammatory transcription factors like NF-κB (transrepression), it shows a reduced capacity to activate glucocorticoid response elements (GREs) in gene promoters (transactivation). nih.gov This dissociation suggests that the 9,11-double bond may alter the conformation of the glucocorticoid receptor (GR) upon binding, leading to differential interactions with co-regulators and DNA. This altered signaling cascade is a significant aspect of the biochemical reactivity of 9,11-Dehydrodexamethasone (B8821062) acetate (B1210297).

The 21-acetate moiety primarily serves as a prodrug feature, which can enhance the lipophilicity of the steroid, potentially affecting its absorption and distribution. The ester is susceptible to hydrolysis by various esterases present in the body, releasing the active 21-hydroxyl compound. Studies on other corticosteroids have shown that the 21-acyl group is typically the first to be hydrolyzed, followed by potential non-enzymatic acyl migration from the 17-position to the 21-position, and subsequent hydrolysis to the free steroid. The rate of this hydrolysis can be influenced by the chain length of the ester and the specific tissue environment. For instance, the breakdown of cortisol acetate is significantly accelerated in higher concentrations of synovial tissue homogenates. The enzymatic acetylation and deacetylation of the 21-hydroxyl group have been observed in microorganisms like Clostridium sporogenes, which possesses both a 21-acetylating enzyme and a corresponding esterase. researchgate.net

Influence of Remote Substituents (e.g., 9-fluoro, 16-methyl, 6-azido-6-ene) on Steroid Chemical and Biochemical Transformations

Remote substituents on the steroid nucleus of 9,11-Dehydrodexamethasone acetate and its analogs play a crucial role in modulating their chemical and biochemical properties.

The 9α-fluoro group is a well-established potentiating substituent in glucocorticoids. Its strong electron-withdrawing nature enhances the glucocorticoid activity of the molecule. uomustansiriyah.edu.iq In the context of enzymatic transformations, 9α-fluorination has been shown to shift the metabolic equilibrium of 11β-HSD2 towards reduction, favoring the conversion of the 11-keto form to the active 11β-hydroxy form. researchgate.netnih.gov This contributes to the prolonged half-life and increased potency of 9α-fluorinated steroids. nih.gov While dexamethasone itself is a poor substrate for 11β-HSD2-mediated oxidation, its 11-dehydro form is efficiently reduced by this enzyme, a process facilitated by the 9α-fluoro group. researchgate.net

The 16α-methyl group is another key modification that significantly influences the biological activity of synthetic glucocorticoids. Its primary role is to virtually eliminate mineralocorticoid activity, thereby increasing the selectivity for glucocorticoid effects. The presence of the 16α-methyl group can also influence the rate of metabolism. Studies on various synthetic glucocorticoids have shown that substitutions at the 16-position can diminish the reduction of the steroid by 11β-HSD1. oup.com This steric hindrance can contribute to a longer duration of action.

The introduction of a 6-azido-6-ene functionality would be expected to significantly alter the molecule's properties. While direct studies on a 6-azido-6-ene derivative of 9,11-Dehydrodexamethasone acetate are not available, research on other 6-substituted steroids provides some insights. The introduction of a 6-azido group in the progesterone series has been shown to influence hormonal activity. acs.org The azide group is an interesting functional handle that could be used for further chemical modifications. The 6-ene would introduce further planarity into the A-ring of the steroid. The combination of these features would likely impact receptor binding and enzymatic metabolism in unique ways, though specific data is lacking.

Comparative Analysis with Other Synthetic Glucocorticoid Derivatives Regarding Enzymatic Transformation

The enzymatic transformation of 9,11-Dehydrodexamethasone acetate is best understood in comparison to its parent compound, dexamethasone, and other synthetic glucocorticoids, primarily through the action of the 11β-HSD isozymes.

Dexamethasone is a poor substrate for oxidation by 11β-HSD2 and is not significantly metabolized by 11β-HSD1. nih.gov In contrast, 11-dehydrodexamethasone, the 11-keto form of dexamethasone, is a substrate for both 11β-HSD1 and 11β-HSD2, with both enzymes capable of reducing it back to dexamethasone. nih.gov This interconversion is a key aspect of its pharmacology.

The presence of the 9α-fluoro and 16α-methyl groups in dexamethasone and its derivatives renders the 11-keto form resistant to reduction by 11β-HSD1 and the 11-hydroxy form resistant to oxidation by 11β-HSD2. researchgate.net However, the 9α-fluorination allows for the efficient reduction of 11-dehydrodexamethasone by 11β-HSD2, favoring the formation of the active dexamethasone in tissues expressing this enzyme. researchgate.net

When compared to endogenous glucocorticoids like cortisol, synthetic derivatives such as dexamethasone and prednisolone show different substrate specificities for the 11β-HSD enzymes. For example, 11β-HSD2 oxidizes prednisolone more effectively than cortisol, which helps to explain the reduced mineralocorticoid activity of prednisolone. oup.com

The following table summarizes the comparative enzymatic conversion of dexamethasone and 11-dehydrodexamethasone by 11β-HSD isozymes based on in vitro studies. nih.gov

| Substrate | Enzyme | Reaction | Conversion Rate (%) |

| Dexamethasone | 11β-HSD1 (rat liver) | Oxidation | 0.6 ± 0.3 |

| Dexamethasone | 11β-HSD2 (rat kidney) | Oxidation | 29.4 ± 10.3 |

| Dexamethasone | 11β-HSD2 (human kidney) | Oxidation | 40.0 ± 2.0 |

| 11-Dehydrodexamethasone | 11β-HSD1 (rat liver) | Reduction | 65.0 ± 20.4 |

| 11-Dehydrodexamethasone | 11β-HSD2 (rat kidney) | Reduction | 53.5 ± 20.8 |

| 11-Dehydrodexamethasone | 11β-HSD2 (human kidney) | Reduction | 69.0 ± 4.5 |

These data highlight the differential handling of dexamethasone and its 11-dehydro metabolite by the key enzymes involved in glucocorticoid metabolism, providing a basis for understanding the unique biochemical profile of 9,11-Dehydrodexamethasone acetate and its analogs.

Analytical Methodologies for Research on 9,11 Dehydrodexamethasone Acetate and Its Metabolites

Chromatographic Separation Techniques for Steroid Mixtures

Chromatography is fundamental to steroid analysis, allowing for the separation of structurally similar compounds from a complex biological matrix. The choice of technique depends on the specific analytical goal, whether it is precise quantification or broad-spectrum screening.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative and qualitative analysis of corticosteroids and their metabolites. nih.govscielo.br Its versatility allows for the separation of a wide range of steroid compounds with high resolution and reproducibility. In metabolic studies, HPLC is frequently used to determine the concentration of parent drugs and their metabolites in biological fluids. For instance, a validated HPLC method for dexamethasone (B1670325) acetate (B1210297) demonstrated high accuracy and precision, making it suitable for quantifying the drug in various matrices. nih.govscielo.br

The method typically employs a C18 reversed-phase column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to capture the chromophore of the steroid molecule. The specificity and linearity of HPLC methods allow for reliable quantification over a defined concentration range, which is critical for pharmacokinetic and metabolic profiling. scielo.br

Table 1: Typical HPLC Parameters for Corticosteroid Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4 mm, 5 µm) | Separates steroids based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Methanol:Water or Methanol:Water mixtures | Elutes the separated compounds from the column. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of separation and analysis time. |

| Detection | UV Spectrophotometry (e.g., at 239-254 nm) | Detects and allows for quantification of the eluted steroids. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducibility of retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the comprehensive profiling of the steroid metabolome. nih.govoup.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov GC-MS has been instrumental in identifying and quantifying a wide array of steroid metabolites in biological samples, particularly urine. nih.gov

A key feature of GC-MS analysis for steroids is the requirement for chemical derivatization. Steroids are often not volatile enough for GC analysis in their native form. Derivatization, typically silylation, increases their volatility and thermal stability, and can produce characteristic fragmentation patterns upon electron ionization in the mass spectrometer, aiding in structural identification. oup.commdpi.com A specific GC-MS assay was developed for dexamethasone and its metabolite, 11-dehydrodexamethasone (B8821062), confirming its utility in studying the metabolism of these compounds. nih.gov This technique is excellent for providing an integrated picture of a person's steroid profile, which is crucial for understanding the biotransformation of compounds like 9,11-Dehydrodexamethasone acetate. oup.com

Table 2: Application of GC-MS in Steroid Metabolite Identification

| Step | Description | Significance |

|---|---|---|

| Sample Preparation | Includes extraction from the biological matrix and enzymatic hydrolysis to cleave conjugates (glucuronides/sulfates). | Isolates free steroids for analysis. |

| Derivatization | Chemical modification (e.g., trimethylsilylation) to increase volatility and thermal stability. | Makes steroids suitable for GC separation and improves fragmentation. oup.com |

| GC Separation | Separation of derivatized steroids on a capillary column based on their boiling points and interaction with the stationary phase. | Achieves high-resolution separation of structurally similar isomers. nih.gov |

| MS Detection | Ionization (typically Electron Ionization) and detection of mass-to-charge ratio of the parent ion and its fragments. | Provides a unique mass spectrum ("fingerprint") for each compound, enabling identification. mdpi.com |

Mass Spectrometry (MS)-Based Approaches for Comprehensive Steroid Profiling

Mass spectrometry has become the gold standard for steroid analysis due to its superior sensitivity and specificity compared to other methods like immunoassays. mdpi.com When coupled with chromatography, it provides a robust platform for comprehensive steroid profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for the highly sensitive and specific quantification of steroids and their metabolites in biological fluids. mdpi.comnih.govnih.gov This technique overcomes many of the limitations of immunoassays, such as cross-reactivity, and allows for the simultaneous measurement of multiple analytes in a single run. mdpi.comnih.gov The "soft" ionization techniques used, such as electrospray ionization (ESI), allow for the analysis of intact steroid conjugates without the need for a hydrolysis step, which is required for GC-MS. nih.gov

The high sensitivity of LC-MS/MS is particularly advantageous for measuring low-concentration steroids. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation transition for each analyte, reducing interferences from the sample matrix. Standardized LC-MS/MS assays are now available for profiling a panel of steroid hormones, demonstrating excellent performance in terms of accuracy and precision. nih.gov

Table 3: Advantages of LC-MS/MS for Steroid Profiling

| Advantage | Description | Relevance to 9,11-Dehydrodexamethasone Acetate Research |

|---|---|---|

| High Sensitivity | Achieves low limits of quantification (LLOQ), often in the ng/mL to pg/mL range. nih.gov | Enables the detection and quantification of low-abundance metabolites. |

| High Specificity | Tandem MS (MS/MS) minimizes matrix effects and cross-reactivity by monitoring specific precursor-to-product ion transitions. | Allows for accurate measurement of the target compound and its metabolites even in complex biological samples. |

| Multiplexing Capability | Allows for the simultaneous quantification of a panel of multiple steroids in a single analytical run. chromsystems.com | Provides a comprehensive view of the metabolic pathway and potential shifts in the steroid profile. |

| Minimal Sample Preparation | Often requires simple protein precipitation or solid-phase extraction, and can analyze conjugated steroids directly. nih.govallenpress.com | Improves sample throughput and reduces analytical variability. |

While tandem mass spectrometry is excellent for quantification, High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation of unknown metabolites. mdpi.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its identification.

By combining HRMS with fragmentation techniques, detailed structural information can be obtained. mdpi.com Advanced fragmentation methods, such as electron-activated dissociation (EAD), can provide unique fragment ions that help to distinguish between steroid isomers and isobars, a common challenge in steroid analysis. technologynetworks.com This level of detail is crucial for definitively identifying the structure of novel metabolites of 9,11-Dehydrodexamethasone acetate that may be formed through various enzymatic reactions in the body.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Metabolic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. nih.gov In steroid research, NMR is the definitive method for the structural confirmation of newly isolated metabolites. Techniques such as 1H NMR, 13C NMR, and two-dimensional correlation spectroscopy (COSY) can be used to piece together the complete chemical structure of a compound and its stereochemistry. nih.govrsc.org Solid-state NMR has also been used to investigate the structure and dynamics of corticosteroids like dexamethasone. rsc.org

Beyond single-compound identification, NMR is increasingly used for "metabolic fingerprinting" or metabolomics. nih.govyoutube.com This approach analyzes the complete set of small molecules in a biological sample to identify changes in metabolite profiles in response to a stimulus, such as the administration of a drug. By comparing the NMR spectra of samples before and after the administration of 9,11-Dehydrodexamethasone acetate, researchers can identify which metabolic pathways are affected, providing a global view of its metabolic impact. nih.gov Though less sensitive than MS, NMR is highly quantitative and reproducible, making it ideal for high-throughput screening in metabolomics studies. youtube.com

Table 4: Applications of NMR Spectroscopy in Steroid Research

| NMR Application | Technique(s) | Information Obtained |

|---|---|---|

| Structural Elucidation | 1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) | Unambiguous determination of molecular structure, connectivity, and stereochemistry of a pure compound. nih.govrsc.org |

| Structural Confirmation | Solid-State NMR | Provides features of structure and dynamics at atomic resolution for solid-state compounds. rsc.org |

| Metabolic Fingerprinting | 1H NMR of biological fluids (plasma, urine) | Provides a snapshot of all detectable metabolites, allowing for the identification of metabolic changes. nih.gov |

| Quantitative Analysis | 1H NMR with an internal standard | Highly accurate and reproducible quantification of metabolites without the need for individual calibration curves for each analyte. youtube.com |

1H-NMR and 13C-NMR in Metabolite Identification and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including steroids and their metabolites. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular structure, allowing for unambiguous metabolite identification and the determination of their stereochemistry. nih.govresearchgate.net

In the context of 9,11-Dehydrodexamethasone acetate, which is a fluorinated steroid, NMR plays a critical role. The identification of its metabolites relies on comparing the NMR spectra of the parent compound with those of the metabolic products. nih.gov Key spectral features that aid in identification include:

Chemical Shifts : The position of a signal (peak) in an NMR spectrum, known as the chemical shift, is highly dependent on the electronic environment of the nucleus. uab.edu Metabolic transformations, such as hydroxylation, oxidation, or reduction, alter the chemical environment of nearby protons and carbons, leading to predictable changes in their chemical shifts.

Coupling Constants : The splitting of NMR signals (J-coupling) provides information about the connectivity of atoms and the dihedral angles between adjacent protons, which is essential for assigning stereochemistry.

Signal Integration : The area under a ¹H-NMR peak is proportional to the number of protons it represents, confirming the presence and stoichiometry of different functional groups. uab.edu

While ¹H-NMR is more sensitive, ¹³C-NMR offers a wider spectral dispersion and simpler spectra with less signal overlap, which is advantageous for complex molecules like steroids. researchgate.net Solid-state NMR studies on fluorinated steroids, such as betamethasone (B1666872) (structurally similar to dexamethasone), have shown that the fluorine atom at the C9 position significantly influences the ¹³C chemical shifts of the steroid's carbon skeleton. epa.gov This fluorination can lead to substantial deviations in the chemical shifts of numerous carbon atoms and can reveal the presence of multiple ring conformations, providing critical data for stereochemical assignment. epa.gov

For complex mixtures or low-concentration metabolites where one-dimensional (1D) spectra may be ambiguous due to signal overlap, two-dimensional (2D) NMR techniques are employed. nih.govnih.gov These include:

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to trace out the spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the carbons they are directly attached to. nih.govuab.edu

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two to three bonds, which is vital for assembling the complete carbon skeleton and identifying how different fragments are connected. nih.govuab.edu

Table 1: Key NMR Parameters for Steroid Metabolite Identification

| NMR Parameter | Information Provided | Application in Metabolite Analysis |

| ¹H Chemical Shift (δ) | Electronic environment of protons. | Detects changes in functional groups (e.g., -OH, =O). |

| ¹³C Chemical Shift (δ) | Electronic environment of carbons; sensitive to conformational and stereochemical changes. | Identifies site of metabolism and determines ring conformation. epa.gov |

| J-Coupling (Hz) | Connectivity and spatial relationship between nuclei. | Assigns relative stereochemistry. |

| NOE (Nuclear Overhauser Effect) | Through-space proximity of nuclei. | Determines three-dimensional structure and stereochemistry. researchgate.net |

Advanced NMR Techniques for Fluorinated Steroids (e.g., 19F-MRS in pre-clinical research)

The presence of a fluorine atom in 9,11-Dehydrodexamethasone acetate makes ¹⁹F NMR spectroscopy a uniquely powerful analytical tool. ¹⁹F Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that offers high specificity for detecting and quantifying fluorinated compounds in vivo. nih.govnih.gov This is because there are no naturally occurring, mobile fluorine atoms in biological tissues, resulting in a lack of background signal and an extremely high contrast-to-noise ratio for the administered fluorinated drug. epa.govjohnshopkins.edunih.gov

In preclinical research, ¹⁹F-MRS has emerged as a valuable method for studying the pharmacokinetics and biodistribution of fluorinated drugs. nih.govjohnshopkins.edu It allows for the direct measurement of a drug and its metabolites at the target site, such as within a specific organ or tumor, without the need for invasive procedures or ionizing radiation. nih.gov

Key advantages and applications of ¹⁹F-MRS in fluorinated steroid research include:

Non-invasive Pharmacokinetics : Researchers can track the uptake, distribution, metabolism, and elimination of a fluorinated steroid in a living organism over time. nih.gov Studies with other fluorinated drugs, like 5-fluorouracil, have successfully used ¹⁹F-MRS to measure the drug's half-life directly in tumors. nih.gov

Metabolite Differentiation : Different fluorinated metabolites often have distinct ¹⁹F chemical shifts, allowing them to be distinguished from the parent drug and quantified separately.

Theranostic Imaging : ¹⁹F MRI, a related technique, can be used to create "hotspot" images that map the spatial distribution of the fluorinated compound, providing valuable information on drug accumulation in specific tissues. nih.govepa.gov

Advanced multidimensional NMR techniques that involve the ¹⁹F nucleus are also used for detailed structural analysis. numberanalytics.com Experiments like 2D ¹⁹F-¹H HETCOR and 2D ¹⁹F-¹³C HETCOR correlate the fluorine signal with proton and carbon signals, respectively, which is instrumental in the complete structural elucidation of novel fluorinated metabolites. numberanalytics.comrsc.org

Table 2: Comparison of NMR Nuclei for Steroid Analysis

| Nucleus | Natural Abundance | Relative Sensitivity | Key Advantages for Fluorinated Steroid Research |

| ¹H | 99.98% | 1.00 | High sensitivity, provides detailed structural information. |

| ¹³C | 1.1% | 0.016 | Wide chemical shift range reduces signal overlap, sensitive to stereochemistry. researchgate.net |

| ¹⁹F | 100% | 0.83 | No endogenous background signal in vivo, allows for highly specific non-invasive imaging and quantification. nih.gov |

Radioimmunoassay and Other Quantitative Assays for Enzyme Activity Studies

Studying the enzymes that metabolize 9,11-Dehydrodexamethasone acetate, such as the 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes, requires robust quantitative assays to measure their activity. nih.gov This is typically achieved by incubating the enzyme with the steroid substrate and then measuring the rate of substrate depletion or product formation over time. Immunoassays and chromatographic methods are the primary techniques used for this purpose.

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are highly sensitive immunoassay techniques capable of quantifying steroid concentrations in complex biological samples like plasma or tissue homogenates. r-biopharm.comnih.gov The fundamental principle of these assays in the context of steroid quantification is competitive binding.

A typical competitive ELISA for a steroid like dexamethasone involves the following steps:

A microtiter plate is coated with antibodies specific to the steroid. r-biopharm.com

The biological sample (containing an unknown amount of the steroid) is added to the wells along with a fixed amount of the same steroid that has been conjugated to an enzyme (e.g., horseradish peroxidase, HRP). r-biopharm.com

The free steroid from the sample and the enzyme-conjugated steroid compete for the limited number of antibody binding sites.

After an incubation period, the plate is washed to remove unbound components.

A substrate is added that the enzyme converts into a colored product. The intensity of the color is inversely proportional to the concentration of the steroid in the original sample. r-biopharm.com

These assays can be developed to be highly specific and sensitive, capable of detecting steroid concentrations in the nanogram per milliliter (ng/mL) range. nih.gov By measuring the concentration of 9,11-Dehydrodexamethasone acetate or its metabolites at different time points, researchers can calculate the kinetic parameters of the metabolizing enzymes.

Other quantitative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) , are also employed. GC-MS offers high specificity and can be used to simultaneously measure multiple steroids in a single run. For instance, a GC-MS assay was developed to quantify both dexamethasone and 11-dehydrodexamethasone to study the in vitro and in vivo activities of 11β-HSD isozymes. nih.gov

Table 3: Overview of Quantitative Assays for Enzyme Studies

| Assay Type | Principle | Advantages | Common Application |

| ELISA | Competitive binding between a labeled and unlabeled antigen for a specific antibody. r-biopharm.com | High throughput, high sensitivity, no radiation. nih.gov | Quantifying steroid levels in plasma, urine, and cell culture media. assaypro.com |

| Radioimmunoassay (RIA) | Competitive binding, uses a radiolabeled antigen. | Very high sensitivity. | Historically used for hormone and drug quantification. |

| GC-MS | Separation by gas chromatography followed by detection and quantification by mass spectrometry. | High specificity, can quantify multiple analytes simultaneously. nih.gov | Definitive quantification of steroids and their metabolites in biological fluids. nih.gov |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Derivatization of 9,11-Dehydrodexamethasone (B8821062) Acetate (B1210297)

The unique Δ9,11 double bond in 9,11-Dehydrodexamethasone acetate presents a reactive site for a variety of chemical transformations, offering a gateway to novel derivatives with potentially altered biological activities. Current research has highlighted the importance of efficient and selective synthetic methods.

One promising approach involves the deoxygenation of 9,11-epoxy steroids. A patented process describes the preparation of Δ9,11 steroids, such as Vamorolone, from a 9,11-epoxy steroid precursor using hydroiodic acid (HI). google.com This method proceeds through the formation of an iodohydrin intermediate, followed by the elimination of iodine and water. google.com While this process has been optimized for specific steroid syntheses, its application to 9,11-Dehydrodexamethasone acetate could pave the way for a new class of derivatives. Future investigations could focus on adapting this methodology, exploring different reaction conditions and catalysts to control stereoselectivity and improve yields.

Furthermore, the development of chemoenzymatic strategies offers a powerful tool for the synthesis of complex steroid analogues. The combination of chemical synthesis with the high selectivity of enzymatic reactions can lead to the creation of novel compounds that are difficult to obtain through traditional chemical methods alone.

Advanced Enzymatic Studies and Cofactor Engineering for Steroid Biotransformations

The biotransformation of 9,11-Dehydrodexamethasone acetate is primarily governed by enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSDs). These enzymes play a critical role in the interconversion of active and inactive glucocorticoids.

Research has shown that 11-dehydrodexamethasone, the deacetylated form of 9,11-Dehydrodexamethasone acetate, is a substrate for both 11β-HSD1 and 11β-HSD2 isozymes. nih.gov Specifically, 11β-HSD2 can convert dexamethasone (B1670325) to 11-dehydrodexamethasone, while both isozymes can reduce 11-dehydrodexamethasone back to dexamethasone. nih.govnih.gov A study on salivary dexamethasone and 11-dehydrodexamethasone analysis highlighted the metabolism of dexamethasone by 11β-HSD2 in the salivary duct. endocrine-abstracts.org

Future research should focus on detailed kinetic studies of these enzymatic conversions involving 9,11-Dehydrodexamethasone acetate itself. Understanding the substrate specificity and reaction mechanisms of these enzymes at a molecular level is crucial. Moreover, the field of cofactor engineering presents an exciting frontier. By modifying the cofactors (such as NADP+/NADPH) that these enzymes rely on, it may be possible to modulate their activity and selectivity, thereby controlling the metabolic fate of 9,11-Dehydrodexamethasone acetate and its derivatives. The use of P450 monooxygenases in biocatalytic C-H functionalization also presents a promising avenue for creating diverse steroid analogues. nih.gov

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction in Novel Glucocorticoid Analogues

Computational chemistry and molecular modeling are indispensable tools for predicting the biological activity of novel glucocorticoid analogues derived from 9,11-Dehydrodexamethasone acetate. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the interactions between these compounds and their biological targets.

By developing robust 3D-QSAR models, researchers can establish a correlation between the physicochemical properties of the molecules and their inhibitory activity against enzymes like 11β-HSD1. mdpi.comnih.gov These models can help in identifying the key structural features required for potent and selective inhibition. For instance, molecular docking studies can elucidate the binding modes of different inhibitors within the active site of the enzyme, providing a rational basis for the design of new and more effective analogues. mdpi.comnih.gov

Future work in this area could involve the use of more advanced computational methods, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-receptor complexes. mdpi.com This can provide a more accurate prediction of binding affinities and help in understanding the subtle conformational changes that occur upon ligand binding. The structural information of steroidogenic enzymes like cytochrome P450 17A1 can also inform the design of novel steroids. nih.gov

Development of Advanced Analytical Techniques for Low-Level Detection of Steroid Metabolites in Complex Biological Matrices

The accurate and sensitive detection of 9,11-Dehydrodexamethasone acetate and its metabolites in biological samples is essential for both research and regulatory purposes. The complexity of biological matrices such as blood, urine, and saliva presents a significant analytical challenge.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of steroid metabolites. endocrine-abstracts.org A novel in-house LC-MS/MS assay has been developed for the simultaneous measurement of cortisol, cortisone (B1669442), dexamethasone, and 11-dehydrodexamethasone in saliva. endocrine-abstracts.org This method offers high sensitivity and specificity, enabling the study of steroid metabolism in a non-invasive manner. Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of dexamethasone and 11-dehydrodexamethasone. nih.gov

Another innovative approach is the use of 19F magnetic resonance spectroscopy (19F-MRS) to differentiate between fluorinated steroids like dexamethasone and 11-dehydrodexamethasone. mmu.ac.uk The different chemical environments of the fluorine atom in these two compounds result in distinct resonance frequencies, allowing for their simultaneous detection. mmu.ac.uk

Q & A

Q. What are the key synthetic steps for producing 9,11-Dehydrodexamethasone acetate from precursor compounds?

- Methodological Answer : The synthesis involves two critical steps:

Dehydration : 16β-Methylprednisolone acetate undergoes dehydration to form the 9,11-dehydro derivative.

Hypobromite Reaction : The intermediate is treated with a hypobromite source (e.g., basic N-bromosuccinimide) to yield the 9α-bromo-11β-hydrin derivative. Subsequent ring-closure forms an epoxide, followed by ring-opening with hydrogen fluoride in tetrahydrofuran to produce dexamethasone acetate .

- Key Considerations : Monitor reaction temperature and stoichiometry to avoid side reactions.

Q. How is 9,11-Dehydrodexamethasone acetate characterized in pharmacopeial standards?

- Methodological Answer : Pharmacopeial identification relies on:

- CAS Registry Numbers : 1177-87-3 (anhydrous) and 55812-90-3 (monohydrate) .

- Chemical Formula : C₂₄H₃₁FO₆·H₂O (monohydrate) .

- Spectroscopic Data : Use IR, NMR, and HPLC to confirm structural integrity against USP/EP reference standards .

Q. What safety precautions are required when handling 9,11-Dehydrodexamethasone acetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .

- Disposal : Follow hazardous waste protocols; neutralize residues with alkaline solutions before disposal to avoid releasing hydrogen fluoride .

Advanced Research Questions

Q. What analytical methods are recommended for detecting and quantifying impurities such as 9,11α-epoxy derivatives?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile:water, 50:50 to 70:30) and UV detection at 240 nm. Limit of Quantitation (LOQ) for 9,11α-epoxy derivatives is typically <0.1% .

- Mass Spectrometry : Confirm impurity structures via LC-MS/MS with electrospray ionization (ESI) in positive ion mode .

- Validation : Ensure linearity (R² >0.99) and precision (%RSD <2.0) across three concentration levels .

Q. How can researchers optimize reaction conditions to minimize hypobromite-related byproducts during synthesis?

- Methodological Answer :

- Controlled Bromination : Use stoichiometric N-bromosuccinimide (NBS) in a buffered system (pH 7–8) to prevent over-bromination .

- Temperature Control : Maintain the reaction at 0–5°C to reduce side reactions.

- Byproduct Monitoring : Employ inline FTIR or Raman spectroscopy to track hypobromite intermediates and adjust reagent addition rates dynamically .

Q. What strategies resolve discrepancies between theoretical and observed yields during the ring-closure step?

- Methodological Answer :

- Kinetic Analysis : Conduct time-course studies to identify rate-limiting steps (e.g., epoxide formation).

- Solvent Optimization : Replace tetrahydrofuran with dimethylformamide (DMF) to enhance intermediate solubility and reaction efficiency .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate ring-closure without compromising purity .

Data Contradictions and Resolution

- Safety Protocols : Cayman Chemical’s SDS (2022) recommends PPE and neutralization for disposal , while older guidelines (2009) lack specificity. Resolution : Prioritize recent SDS directives .

- Synthetic Byproducts : and highlight hypobromite and epoxy impurities. Resolution : Use real-time analytical monitoring to adjust synthesis parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.